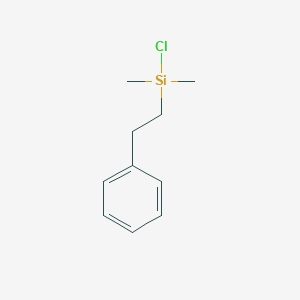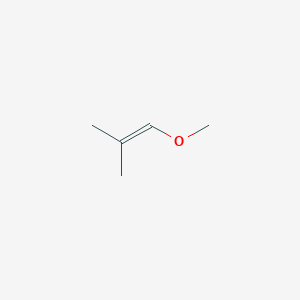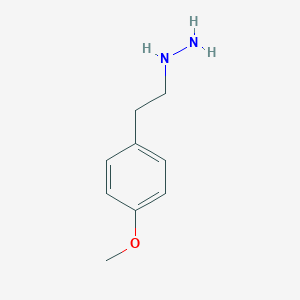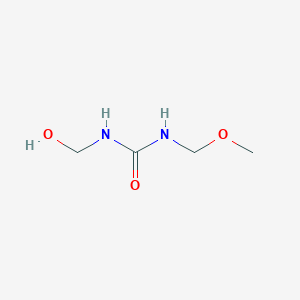
1-(Hydroxymethyl)-3-(methoxymethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hydroxymethyl)-3-(methoxymethyl)urea is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is also known as HMU and has the chemical formula C5H12N2O3.
Mecanismo De Acción
The mechanism of action of 1-(Hydroxymethyl)-3-(methoxymethyl)urea is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in cell growth and division.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-(Hydroxymethyl)-3-(methoxymethyl)urea can affect various biochemical and physiological processes in the body. It has been found to reduce the levels of certain enzymes that are associated with inflammation and oxidative stress. Additionally, it has been found to have a protective effect on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(Hydroxymethyl)-3-(methoxymethyl)urea in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been found to have low toxicity levels, making it safe to use in experiments involving living organisms. However, one limitation is that the mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.
Direcciones Futuras
There are several future directions for research involving 1-(Hydroxymethyl)-3-(methoxymethyl)urea. One direction is to further investigate its potential anti-cancer properties and explore its use in cancer treatment. Another direction is to study its effects on other physiological processes and investigate its potential use in treating other diseases. Additionally, further research is needed to fully understand the mechanism of action and how it can be used to develop new drugs.
Métodos De Síntesis
The synthesis of 1-(Hydroxymethyl)-3-(methoxymethyl)urea involves the reaction between urea and formaldehyde. The reaction takes place in the presence of a catalyst, usually a strong base like sodium hydroxide. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
1-(Hydroxymethyl)-3-(methoxymethyl)urea has been studied for its potential applications in various fields of science. In the field of medicine, it has been found to have anti-cancer properties. Studies have shown that HMU can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.
Propiedades
Número CAS |
17741-86-5 |
|---|---|
Nombre del producto |
1-(Hydroxymethyl)-3-(methoxymethyl)urea |
Fórmula molecular |
C4H10N2O3 |
Peso molecular |
134.13 g/mol |
Nombre IUPAC |
1-(hydroxymethyl)-3-(methoxymethyl)urea |
InChI |
InChI=1S/C4H10N2O3/c1-9-3-6-4(8)5-2-7/h7H,2-3H2,1H3,(H2,5,6,8) |
Clave InChI |
DATBHDRXGLZCHA-UHFFFAOYSA-N |
SMILES |
COCNC(=O)NCO |
SMILES canónico |
COCNC(=O)NCO |
Otros números CAS |
17741-86-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



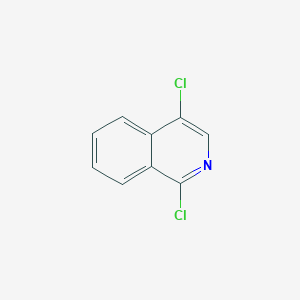
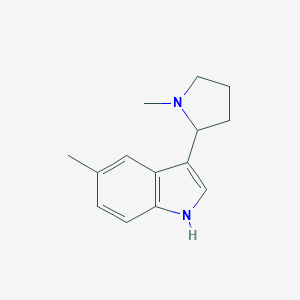

![1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B101557.png)
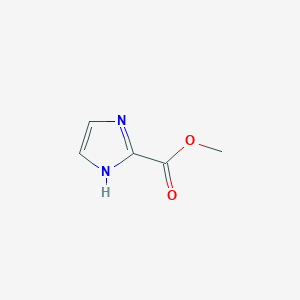

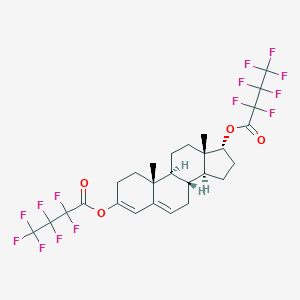
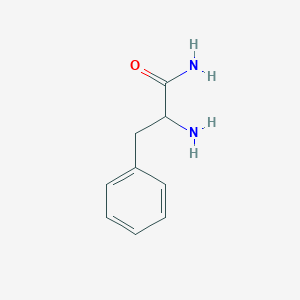
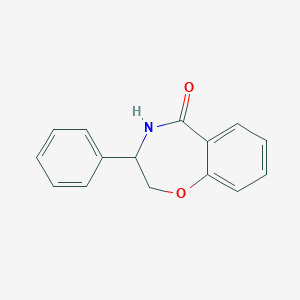
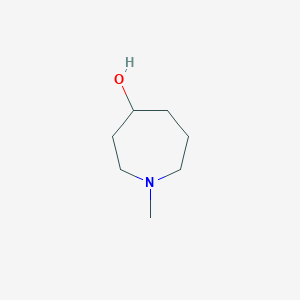
![[(Thien-3-ylmethyl)thio]acetic acid](/img/structure/B101567.png)
